REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1C(O)=O.[O:17]1[C:29]2[C:21]([CH2:22][C:23]3[CH2:24][CH2:25][NH:26][C:27]=3[CH:28]=2)=[CH:20][CH:19]=[C:18]1C(O)=O.O1C2C3C=CNC=3CCC=2C=CC1C(O)=O>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1.[O:17]1[C:29]2[C:28]3[CH:24]=[CH:25][NH:26][C:27]=3[CH2:23][CH2:22][C:21]=2[CH:20]=[CH:19][CH2:18]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)O
|
Name
|
6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)O
|
Name
|
5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
after flash column chromatography (and without further separation on a second column) a mixture [(2,3-g):(2,3-e)-72:28] of products (2.01 g, 80%) as a white, crystalline solid [Rf 0.46 (SiO2; dichloromethane)] which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
CUSTOM
|
Details
|
Also collected
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C3C(=C12)CCCO3
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC=CC2=C1C=1C=CNC1CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |